molecular formula C6H10O B036310 3,6-Dihydro-4-methyl-2H-pyran CAS No. 16302-35-5

3,6-Dihydro-4-methyl-2H-pyran

Cat. No.: B036310
CAS No.: 16302-35-5
M. Wt: 98.14 g/mol
InChI Key: PQGPYWUIWWYUGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dihydro-4-methyl-2H-pyran can be synthesized through several methods. . This method is favored due to its efficiency and the ability to produce the desired compound under mild conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of specific catalysts to enhance the reaction rate and yield. For example, molecular iodine can catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature . This method is practical and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-4-methyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce more saturated pyran derivatives.

Scientific Research Applications

3,6-Dihydro-4-methyl-2H-pyran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-4-methyl-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.

Properties

IUPAC Name

4-methyl-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPYWUIWWYUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167501
Record name 3,6-Dihydro-4-methyl-2H-pyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16302-35-5
Record name 3,6-Dihydro-4-methyl-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16302-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-4-methyl-2H-pyran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydro-4-methyl-2H-pyran
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Record name 3,6-dihydro-4-methyl-2H-pyran
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Record name 3,6-DIHYDRO-4-METHYL-2H-PYRAN
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Q & A

Q1: What are the key reactions 3,6-dihydro-4-methyl-2H-pyran is known to undergo?

A1: this compound serves as a valuable starting material in organic synthesis. Research highlights its reactivity with carbenoids [, ] and in Friedel-Crafts reactions with phenols [, ]. These reactions provide access to structurally diverse compounds, including strained oxatricycloheptanes [, ] and key intermediates for synthesizing α-tocopherol (vitamin E) [].

Q2: How does the presence of the oxygen atom in the pyran ring influence the reactivity of this compound?

A2: The oxygen atom plays a crucial role in directing the stereoselectivity of reactions involving this compound. For instance, in carbenoid additions, the lithium atom of the carbenoid coordinates with the electron-rich oxygen atom of the pyran ring []. This interaction influences the approach of the carbenoid and leads to preferential formation of specific stereoisomers.

Q3: Can you elaborate on the Friedel-Crafts reaction of this compound with phenols and its significance?

A3: The Friedel-Crafts alkylation of phenols with this compound provides a convenient route to introduce a substituted chroman moiety. This reaction is particularly important for synthesizing vitamin E and its analogs [, ]. For example, reacting this compound with 2,3,5-trimethylhydroquinone yields a crucial intermediate for α-tocopherol synthesis [].

Q4: What are the potential applications of the strained oxatricycloheptanes formed from the reaction of this compound with dibromocarbene?

A4: While the research primarily focuses on the synthetic methodology and understanding the reaction mechanism [, ], the formation of strained oxatricycloheptanes presents opportunities for further investigation. These unique structures could possess interesting biological activities or serve as building blocks for more complex molecules in drug discovery or materials science.

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